![molecular formula C22H22N4O7 B609608 5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide CAS No. 1253584-84-7](/img/structure/B609608.png)
5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide
Descripción general
Descripción
NMS-E973 is a novel synthetic inhibitor of heat shock protein 90 (Hsp90). It is part of a new class of isoxazole-derived inhibitors that exhibit potent antiproliferative activity against various tumor cell lines. NMS-E973 is particularly notable for its ability to cross the blood-brain barrier, making it effective against intracranial metastases and tumors resistant to molecular targeted agents .
Aplicaciones Científicas De Investigación
NMS-E973 has a wide range of scientific research applications:
Mecanismo De Acción
NMS-E973 exerts its effects by binding to the ATP binding pocket of heat shock protein 90 (Hsp90) with subnanomolar affinity. This binding inhibits the chaperone function of Hsp90, leading to the degradation of its client proteins, such as Flt3, B-Raf, and AKT. The inhibition of these proteins disrupts key signaling pathways involved in tumor cell proliferation and survival, such as the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways .
Similar Compounds:
Geldanamycin: An early Hsp90 inhibitor with hepatotoxicity issues.
17-DMAG: A derivative of geldanamycin with improved solubility and reduced toxicity.
PU-H71: Another Hsp90 inhibitor with a different chemical structure.
Comparison: NMS-E973 is unique in its ability to cross the blood-brain barrier, making it effective against intracranial tumors. It also exhibits high selectivity and potency, with fewer side effects compared to earlier Hsp90 inhibitors like geldanamycin. Additionally, NMS-E973 has a favorable pharmacokinetic profile, with selective retention in tumor tissues .
Análisis Bioquímico
Biochemical Properties
NMS-E973 interacts with the ATP binding site of Hsp90α . This interaction inhibits the function of Hsp90, a molecular chaperone that plays a crucial role in the folding, maturation, and clearance of aberrantly expressed proteins .
Cellular Effects
NMS-E973 has shown potent antiproliferative activity against tumor cell lines . It influences cell function by inhibiting Hsp90, which can lead to the degradation of Hsp90 client proteins and disrupt multiple cell signaling pathways .
Molecular Mechanism
NMS-E973 exerts its effects at the molecular level by binding to the ATP binding site of Hsp90α . This binding interaction inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .
Temporal Effects in Laboratory Settings
Over time, NMS-E973 continues to inhibit Hsp90, leading to sustained disruption of cell signaling pathways and potential long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent antiproliferative activity in tumor cell lines, it is expected that different dosages of NMS-E973 would have varying effects on tumor growth .
Metabolic Pathways
As an inhibitor of Hsp90, it is likely that NMS-E973 could impact multiple metabolic pathways due to the wide range of proteins that Hsp90 interacts with .
Transport and Distribution
NMS-E973 is able to cross the blood-brain barrier, suggesting that it may be distributed throughout the body and reach tissues that are often protected from drug penetration .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that NMS-E973 can reach various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NMS-E973 is synthesized through a series of chemical reactions involving the formation of an isoxazole ring. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole core. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of NMS-E973 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: NMS-E973 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles or electrophiles that react with the functional groups in NMS-E973.
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of NMS-E973, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Propiedades
IUPAC Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,27-28H,6-9H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQODGGPIHWTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253584-84-7 | |
| Record name | NMS-E973 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253584847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





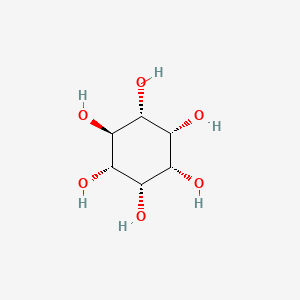
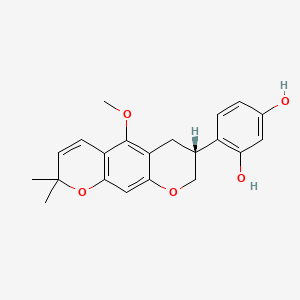

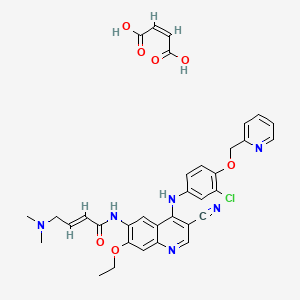
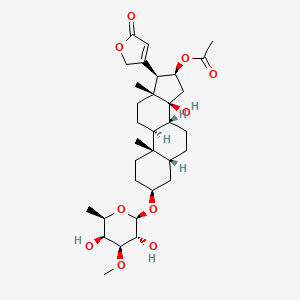
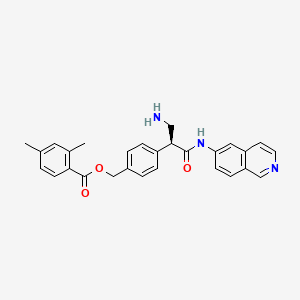

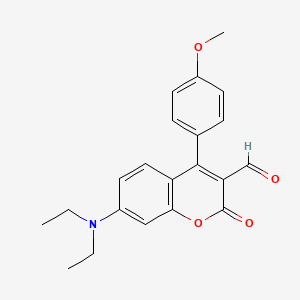
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)